Swertifrancheside

Descripción general

Descripción

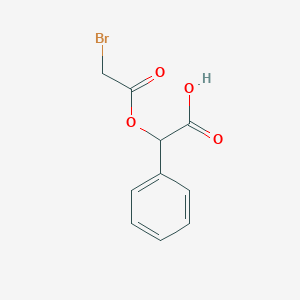

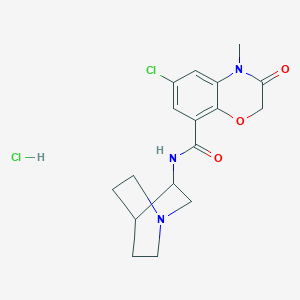

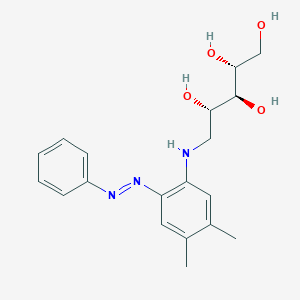

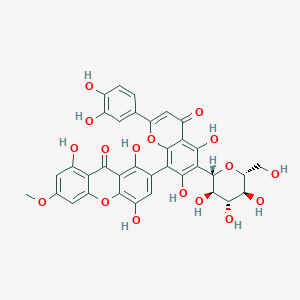

Swertifrancheside is a ring assembly that is a dimer obtained by coupling between 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one and C-glycosylated 5,7,3’,4’-tetrahydroxyflavone . It is isolated from Swertia franchetiana and exhibits anti-HIV activity .

Molecular Structure Analysis

The molecular formula of Swertifrancheside is C35H28O17 . The average mass is 720.58660 and the monoisotopic mass is 720.13265 . The InChI and SMILES strings provide a textual representation of the molecule structure .Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibition

Swertifrancheside, a flavonone-xanthone glucoside isolated from Swertia franchetiana, has been identified as a potent inhibitor of the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT). Studies have shown that it exhibits significant inhibitory effects on HIV-1 RT, demonstrating its potential in HIV-related research. The mechanism of action involves binding to the template-primer, marking it as a competitive inhibitor with respect to this aspect, while being a mixed-type competitive inhibitor with respect to TTP (Pengsuparp et al., 1995). Another study also confirmed swertifrancheside as a moderately potent inhibitor of HIV reverse transcriptase (Wang et al., 1994).

Pharmacological Activities

Swertiamarin, a related compound found in the same plant genus, is reported to have a wide range of biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects. These activities are linked to various signaling pathways associated with cardiac remodeling events, such as inhibition of NF-kB expression, LDL oxidation, apoptosis, and inflammatory and lipid peroxidation markers (Leong et al., 2016).

Swertia chirayita, another species in the same genus, is known for its medicinal usage and is documented in various traditional medicine systems. The presence of bioactive compounds, including swertifrancheside, contributes to its efficacy in treating liver disorders, malaria, and diabetes (Kumar & van Staden, 2016).

Spectroscopy Analysis in Traditional Medicine

The herb Swertia mussotii Franch, which contains swertifrancheside, has been studied using Fourier transform infrared spectroscopy. This analysis has been effective in understanding the pharmacological activities of traditional herbal medicines and can be applied to the research on Swertia mussotii Franch and its extracts (Yang et al., 2014).

Therapeutic Benefit of Swertisin

Swertisin, another compound found in related species, has been researched for its therapeutic benefits against cognitive impairment, diabetes, hepatitis B, pain, and chromosomal damage. This highlights the medicinal importance of compounds related to swertifrancheside and their potential in various pharmacological applications (Patel & Patel, 2022).

Propiedades

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-8-yl]-1,4,8-trihydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANJQNFIJSRTK-KYRPIRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165961 | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Swertifrancheside | |

CAS RN |

155740-03-7 | |

| Record name | 2-[2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy-4-oxo-4H-1-benzopyran-8-yl]-1,4,8-trihydroxy-6-methoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155740-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertifrancheside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.